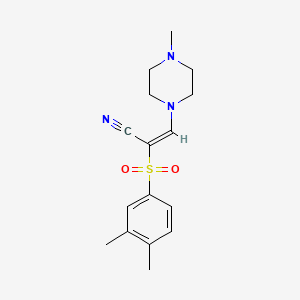![molecular formula C13H16N2O7S B2476917 4-{[(4-メトキシ-2-ニトロフェニル)スルホニル]アセチル}モルホリン CAS No. 1923126-91-3](/img/structure/B2476917.png)
4-{[(4-メトキシ-2-ニトロフェニル)スルホニル]アセチル}モルホリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine is a chemical compound with the molecular formula C13H16N2O7S and a molecular weight of 344.34. This compound has gained significant attention in scientific research due to its potential biological activity and various applications.
科学的研究の応用
4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
準備方法
The synthesis of 4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the reaction of 4-methoxy-2-nitrobenzenesulfonyl chloride with morpholine in the presence of a base to form the sulfonamide intermediate. This intermediate is then acetylated using acetyl chloride to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include palladium catalysts for reduction, nucleophiles for substitution, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .
類似化合物との比較
4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine can be compared with other similar compounds, such as:
4-{[(4-Methoxyphenyl)sulfonyl]acetyl}morpholine: Lacks the nitro group, which may result in different biological activity and reactivity.
4-{[(4-Nitrophenyl)sulfonyl]acetyl}morpholine: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]propionyl}morpholine: Contains a propionyl group instead of an acetyl group, which may influence its chemical reactivity and biological activity.
The uniqueness of 4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)sulfonyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7S/c1-21-10-2-3-12(11(8-10)15(17)18)23(19,20)9-13(16)14-4-6-22-7-5-14/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRVQGXSGRRTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)CC(=O)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
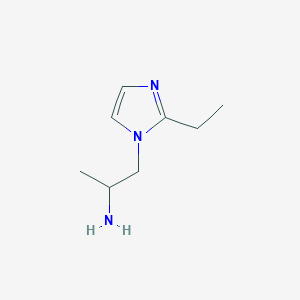
![4-{4-[(2,3-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2476836.png)
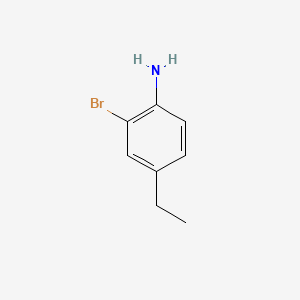
![N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B2476839.png)
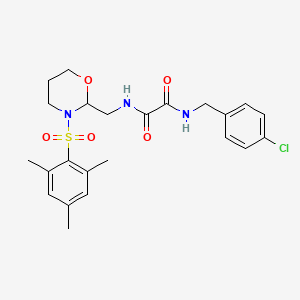
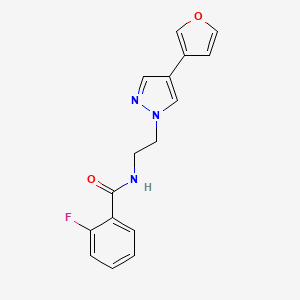
![1-(2,5-difluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide](/img/structure/B2476842.png)
![4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2476844.png)
![2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476845.png)
![(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid](/img/structure/B2476846.png)
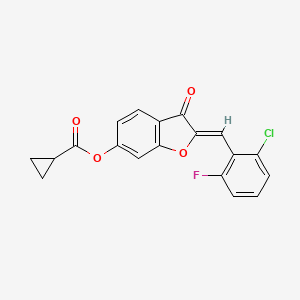
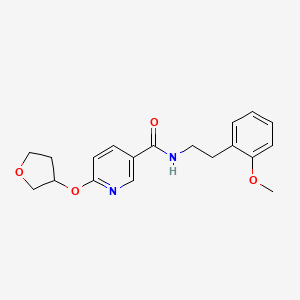
![3-Cyclopropyl-1-[1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2476855.png)
